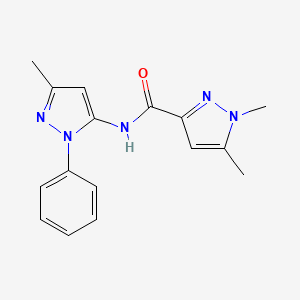![molecular formula C15H14FN3OS B6537565 N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1021227-79-1](/img/structure/B6537565.png)
N-(6-{[(4-fluorophenyl)methyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, a cyclopropane ring, a carboxamide group, and a sulfanyl group attached to a fluorophenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridazine ring, a cyclopropane ring, and a carboxamide group would contribute to its three-dimensional structure .作用機序
Target of Action
Similar compounds have been found to target enzymes like glucokinase . Glucokinase plays a crucial role in carbohydrate metabolism, acting as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This interaction could lead to changes in the biochemical pathways the enzyme is involved in .
Biochemical Pathways
If we consider its potential target, glucokinase, this compound could influence the glycolysis pathway and glucose metabolism .
Pharmacokinetics
Similar compounds are generally absorbed and distributed throughout the body, metabolized, and then excreted . These properties significantly impact the bioavailability of the compound, determining its therapeutic potential .
Result of Action
If the compound acts on glucokinase, it could potentially influence glucose metabolism at a cellular level, affecting energy production and other processes dependent on glucose .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target .
実験室実験の利点と制限
FMCPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high binding affinity for its target proteins. Additionally, it is relatively stable in aqueous solutions and is not easily degraded by enzymes or other compounds. The main limitation of FMCPC is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
The future of FMCPC research is promising. It has potential applications in the development of new drugs and therapies, as well as in the study of the structure and function of proteins. Additionally, the use of FMCPC in combination with other compounds could lead to the development of new drug delivery systems. Additionally, FMCPC could be used to study the effects of drugs on various physiological processes, such as inflammation and pain. Finally, FMCPC could be used to study the structure and function of G-protein coupled receptors, which are involved in a variety of physiological processes.
合成法
The synthesis of FMCPC is straightforward and can be accomplished through a few simple steps. The first step involves the reaction of 4-fluorophenylmethylsulfanyl chloride with pyridazin-3-amine in the presence of a base, such as potassium carbonate. This reaction yields FMCPC as a white crystalline solid. The second step involves the reaction of FMCPC with cyclopropanecarboxylic acid in the presence of a base, such as sodium hydroxide. This reaction yields FMCPC as a white crystalline solid.
科学的研究の応用
FMCPC has been studied extensively due to its unique structure and potential applications in medicinal chemistry. It has been used as a tool to study the binding affinity of various drugs to their target proteins. It has also been used to study the structure and function of enzymes, such as proteases. Additionally, FMCPC has been used to study the structure and function of G-protein coupled receptors, which are involved in a variety of physiological processes.
特性
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-12-5-1-10(2-6-12)9-21-14-8-7-13(18-19-14)17-15(20)11-3-4-11/h1-2,5-8,11H,3-4,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFUMIDACIKLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}acetate](/img/structure/B6537498.png)
![4-methyl-N-(6-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537517.png)
![4-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537532.png)
![4-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)benzamide](/img/structure/B6537534.png)
![4-methyl-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide](/img/structure/B6537541.png)
![N-(6-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537552.png)
![N-[6-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-3-fluorobenzamide](/img/structure/B6537557.png)
![N-(6-{[2-(dimethylamino)ethyl]sulfanyl}pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B6537561.png)
![N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide](/img/structure/B6537563.png)
![2-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B6537566.png)
![N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide](/img/structure/B6537569.png)
![N-{6-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide](/img/structure/B6537576.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide](/img/structure/B6537578.png)
